
EINECS 278-237-6
描述
P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt: is a diadenosine polyphosphate compound with a tail-to-tail dimer structure. It is known for its role as a potent inhibitor of adenylate kinase and a significant agonist of P2X receptors. This compound is frequently employed in various biochemical and physiological studies due to its unique properties .
科学研究应用
P1,P5-Di(adenosine-5’-)pentaphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in studying nucleotide interactions and enzyme kinetics.
Biology: Acts as an adenylate kinase inhibitor, affecting various cellular processes.
Medicine: Investigated for its potential therapeutic effects in cardiac ischemia due to its action on ATPase-sensitive potassium channels.
Industry: Employed in the development of biochemical assays and as a component in rigor solutions for muscle fiber studies
作用机制
Target of action
The primary targets of this compound are various purinergic receptors in the nervous system . These receptors play a crucial role in numerous physiological processes, including neurotransmission, immune response, thrombosis, and vascular homeostasis .
Mode of action
This compound acts on its targets by binding to the purinergic receptors, thereby modulating their activity . It also activates 5′-nucleotidase and inhibits adenosine kinase activity in vitro .
Biochemical pathways
The interaction of this compound with its targets affects several biochemical pathways. For instance, it influences the degradation process of nucleotides like adenosine triphosphate (ATP) . It also impacts the function of enzymes such as adenylate kinase .
Pharmacokinetics
It is known that it is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of a number of cell types including endothelial and smooth muscle cells .
Result of action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets and affected pathways. For instance, it can influence neurotransmission in the nervous system and modulate immune responses .
Action environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect its solubility and therefore its bioavailability .
生化分析
Biochemical Properties
P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It is a potent inhibitor of adenylate kinase, an enzyme that catalyzes the conversion of two molecules of ADP into ATP and AMP . Additionally, it activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro . The compound also acts on cardiac ATPase-sensitive potassium channels that are activated during ischemia . These interactions highlight the compound’s significant role in regulating nucleotide metabolism and cellular energy homeostasis.
Cellular Effects
P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt exerts various effects on different cell types and cellular processes. In the nervous system, it acts through purinergic receptors, influencing cell signaling pathways . It also affects gene expression and cellular metabolism by modulating the activity of enzymes involved in nucleotide metabolism . In cardiac muscle cells, the compound increases the open-probability of ryanodine-receptor gates, leading to prolonged action due to slow dissociation from the receptor . These effects demonstrate the compound’s ability to influence cell function and signaling pathways significantly.
Molecular Mechanism
The molecular mechanism of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt involves its binding interactions with various biomolecules. As an adenylate kinase inhibitor, it binds to the enzyme’s active site, preventing the conversion of ADP to ATP and AMP . The compound also activates 5’-nucleotidase by binding to its active site, enhancing the hydrolysis of nucleotides . Additionally, it inhibits adenosine kinase by binding to the enzyme, reducing the phosphorylation of adenosine . These interactions at the molecular level elucidate the compound’s role in regulating nucleotide metabolism and cellular energy balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt change over time. The compound is metabolized by soluble enzymes in blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells . Its stability and degradation are influenced by these enzymatic activities, which can affect its long-term impact on cellular function. In cardiac muscle, the compound’s prolonged action is due to its slow dissociation from ryanodine-receptor gates . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt vary with different dosages in animal models. At low concentrations, the compound significantly increases the open-probability of ryanodine-receptor gates in cardiac muscle . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular energy balance and nucleotide metabolism . These dosage-dependent effects underscore the need for careful consideration of the compound’s concentration in experimental and therapeutic applications.
Metabolic Pathways
P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is involved in several metabolic pathways. It is metabolized by soluble enzymes in blood plasma and by membrane-bound ectoenzymes of various cell types . The compound interacts with enzymes such as adenylate kinase, 5’-nucleotidase, and adenosine kinase, influencing nucleotide metabolism and cellular energy homeostasis . These interactions highlight the compound’s role in regulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is transported and distributed through various mechanisms. It is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells . Upon release into the extracellular space, the compound affects a variety of biological activities in target tissues . Its transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells.
Subcellular Localization
P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is localized in specific subcellular compartments, which influences its activity and function. The compound is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells . Upon release, it acts through purinergic receptors in the nervous system and other target tissues . These localization patterns highlight the importance of subcellular compartmentalization in regulating the compound’s biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-Di(adenosine-5’-)pentaphosphate involves a two-step process:
Formation of Adenosine 5’-tetraphosphate: This step involves the reaction of adenosine triphosphate (ATP) with trimetaphosphate (P3) to form adenosine 5’-tetraphosphate (P4A).
Conversion to P1,P5-Di(adenosine-5’-)pentaphosphate: The adenosine 5’-tetraphosphate (P4A) is then converted to P1,P5-Di(adenosine-5’-)pentaphosphate (Ap5A).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemical synthesis route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions: P1,P5-Di(adenosine-5’-)pentaphosphate undergoes various biochemical reactions, including:
Oxidation and Reduction: These reactions are crucial in its role as an adenylate kinase inhibitor.
Substitution Reactions: These reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can result in modified adenosine derivatives .
相似化合物的比较
- P1,P4-Di(adenosine-5’-)tetraphosphate
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-monophosphate disodium salt
Uniqueness: P1,P5-Di(adenosine-5’-)pentaphosphate is unique due to its specific structure and potent inhibitory effects on adenylate kinase. Its ability to act on ATPase-sensitive potassium channels and P2X receptors further distinguishes it from other similar compounds .
属性
CAS 编号 |
75522-97-3 |
|---|---|
分子式 |
C20H26N10O22P5-3 |
分子量 |
913.3 g/mol |
IUPAC 名称 |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/p-3/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
OIMACDRJUANHTJ-XPWFQUROSA-K |
SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
相关CAS编号 |
75522-97-3 94108-02-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


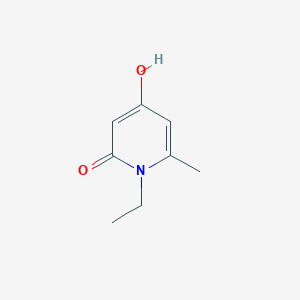
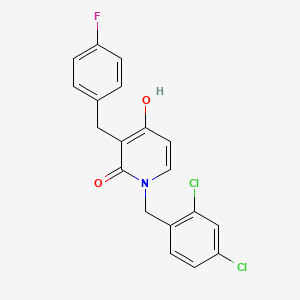
![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)


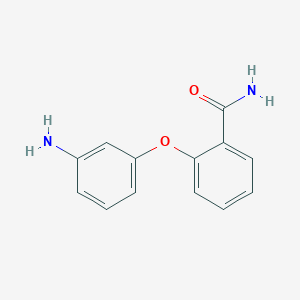


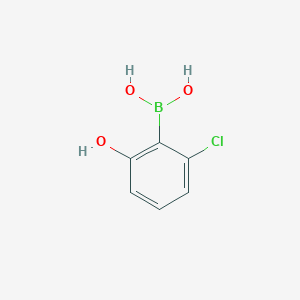

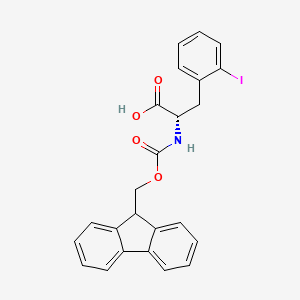
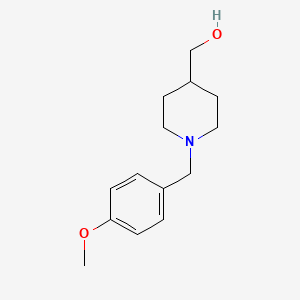
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)

